molecular formula C10H16N2O5S B13305344 tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate

tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate

Cat. No.: B13305344
M. Wt: 276.31 g/mol
InChI Key: VVYIAUJPCKECIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile: tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate is a chemical compound with the CAS Registry Number 1803566-21-3 . It has a molecular formula of C 10 H 16 N 2 O 5 S and a molecular weight of 276.31 g/mol . The compound is identified by several synonyms, including ZINC95942522 and EN300-159969 . Research Context and Value: This compound belongs to a class of furan derivatives featuring both a carbamate and a sulfonamide functional group. The presence of the tert -butyl carbamate (Boc) group is particularly significant in organic and medicinal chemistry. The Boc group is widely recognized as a crucial protecting group for amines, effectively shielding the amino functionality during synthetic sequences and allowing for its clean removal under mild acidic conditions without affecting other sensitive parts of a complex molecule . This makes derivatives like this one valuable as advanced intermediates or building blocks in the multi-step synthesis of more complex target molecules, such as potential pharmaceuticals and bioactive compounds. Furan and sulfonamide-containing structures are frequently explored in drug discovery for their diverse biological activities. Handling and Usage: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment prior to handling. All standard safety protocols for handling synthetic organic compounds should be followed.

Properties

Molecular Formula

C10H16N2O5S

Molecular Weight

276.31 g/mol

IUPAC Name

tert-butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H16N2O5S/c1-10(2,3)17-9(13)12-7-5-6-16-8(7)18(14,15)11-4/h5-6,11H,1-4H3,(H,12,13)

InChI Key

VVYIAUJPCKECIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate typically involves the reaction of chlorosulfonyl isocyanate with tert-butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Reaction Setup: Chlorosulfonyl isocyanate is added to a solution of tert-butanol in an appropriate solvent.

    Reaction Conditions: The mixture is stirred at a controlled temperature, usually around room temperature, to facilitate the reaction.

    Product Isolation: The reaction mixture is then purified to isolate tert-Butyl N-[2-(methylsulfam

Biological Activity

tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H20N2O4S
  • Molecular Weight : 252.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound acts as an inhibitor, forming stable complexes that prevent normal enzymatic functions. This inhibition can be crucial in therapeutic contexts, particularly in the development of drugs targeting specific pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. The presence of the methylsulfamoyl group enhances its interaction with target enzymes, making it a valuable tool for probing biological systems.

Cytotoxicity Studies

In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage. For instance, when tested on astrocytes exposed to amyloid beta (Aβ) peptides, the compound demonstrated a reduction in cell death and improved cell viability compared to untreated controls .

TreatmentCell Viability (%)Notes
Control100No treatment
Aβ alone43.78 ± 7.17Significant cell death
Aβ + tert-butyl carbamate62.98 ± 4.92Improved viability

Anti-inflammatory Effects

The compound also appears to modulate inflammatory responses. In studies measuring cytokine levels (such as TNF-α and IL-6), it was found that treatment with this compound reduced TNF-α levels in astrocytes activated by Aβ, suggesting potential anti-inflammatory properties .

Case Studies and Research Findings

  • Astrocyte Protection Against Aβ Toxicity :
    • In a controlled study, astrocytes treated with Aβ showed significant cytotoxicity; however, co-treatment with this compound improved cell viability by approximately 20%. This suggests a protective mechanism against neurotoxic agents .
  • Oxidative Stress Reduction :
    • The compound was evaluated for its ability to mitigate oxidative stress induced by scopolamine in vivo. Results indicated a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when treated with the compound compared to control groups .
  • Comparative Studies :
    • When compared to other similar compounds, such as tert-butyl methyl (2-(methylamino)ethyl)carbamate, the unique methylsulfamoyl group in this compound contributes to its enhanced stability and reactivity, making it more effective in biological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

The compound belongs to a broader class of Boc-protected carbamates. Key structural analogs include:

Compound Name Core Structure Substituent(s) Key Properties/Applications
tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate Furan Methylsulfamoyl at C2 High polarity, potential H-bond donor
tert-Butyl N-(6-bromohexyl)carbamate Linear alkyl chain Bromo terminus Hydrophobic, SN2 reactivity
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate PEG-like chain Bromo-terminated ethoxy groups Enhanced solubility, flexibility
2-(Boc-amino)ethyl bromide Ethyl spacer Bromo terminus Compact structure, crosslinking utility

Key Observations:

  • Reactivity: Bromo-substituted analogs (e.g., tert-butyl N-(6-bromohexyl)carbamate) are prone to nucleophilic substitution, whereas the methylsulfamoyl group may favor electrophilic aromatic substitution or hydrogen-bond-mediated interactions.
  • Biological Relevance: Sulfonamide groups (as in the target compound) are known to enhance binding affinity in receptor-ligand systems, contrasting with the inert alkyl chains in other Boc derivatives .

Crystallographic and Computational Insights

Crystallographic tools like SHELXL and SIR97 are critical for resolving structural differences between carbamate analogs. For instance:

  • The furan ring in the target compound likely exhibits planar geometry, with the sulfamoyl group causing slight distortion due to steric and electronic effects.
  • ORTEP-3 visualizations would highlight bond-length variations (e.g., C–O in Boc group: ~1.33 Å vs. C–S in sulfonamide: ~1.76 Å), corroborating computational models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a furan derivative with a carbamate precursor. Key steps include:

  • Substituent introduction : The methylsulfamoyl group can be introduced via sulfonation of the furan ring, followed by alkylation.
  • Carbamate formation : Reacting the intermediate with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF .
  • Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-sulfonation). Use TLC or HPLC to monitor progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), furan ring protons (δ 6.5–7.5 ppm), and methylsulfamoyl NH (δ ~3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₈N₂O₅S, theoretical MW 314.34) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodology :

  • Kinetic analysis : Use in situ IR or reaction calorimetry to identify exothermic steps or intermediate instability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan ring, but may promote hydrolysis; switch to dichloromethane for larger scales .
  • Byproduct analysis : LC-MS or GC-MS to detect impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry .

Q. What computational methods are suitable for analyzing the compound’s electronic structure and reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model the electron density of the methylsulfamoyl group and predict sites for electrophilic attack .
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) and guide structure-activity relationship (SAR) studies .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state packing?

  • Methodology :

  • X-ray crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and hydrogen-bonding networks .
  • Twinned data handling : For challenging crystals, employ SHELXD for structure solution and PLATON to validate symmetry .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

  • Methodology :

  • Enzyme kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values for target enzymes (e.g., proteases) .
  • SAR studies : Synthesize analogs with modified sulfamoyl or tert-butyl groups and compare activity trends .
  • Toxicity screening : MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity before in vivo testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Re-evaluate force fields : Ensure molecular dynamics simulations account for solvent effects (e.g., explicit water models) .
  • Protonation states : Adjust pH in docking studies to match experimental conditions (e.g., physiological pH 7.4) .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 743255) to identify confounding factors (e.g., off-target binding) .

Structural and Mechanistic Insights

Q. What experimental evidence supports the proposed mechanism of methylsulfamoyl group participation in hydrogen bonding?

  • Methodology :

  • IR spectroscopy : Detect N–H stretching vibrations (3300–3500 cm⁻¹) in solid-state ATR-FTIR .
  • X-ray crystallography : Resolve hydrogen bonds between the sulfamoyl NH and acceptor atoms (e.g., carbonyl oxygen) in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.